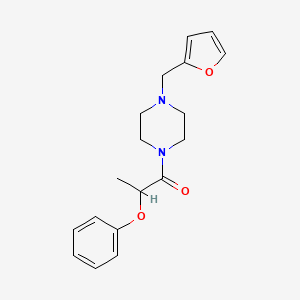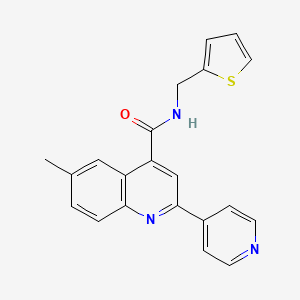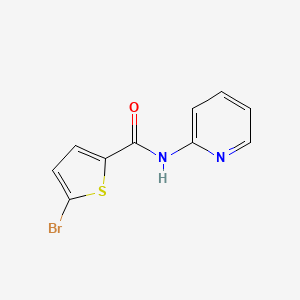![molecular formula C17H16N2OS B4621756 4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to "4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol", involves complex organic reactions. One study describes the synthesis of a closely related compound via oxidative polycondensation reaction in an aqueous alkaline medium, using NaOCl as an oxidant, which could be relevant for synthesizing the target compound (Kaya & Aydın, 2012).
Molecular Structure Analysis
The molecular structure and computational studies of related thiazole compounds have been extensively explored through density functional theory (DFT) calculations. These studies provide insights into the molecular geometry, infrared analysis, Atoms in Molecules (AIM) analysis, and NMR chemical shift values, offering a comprehensive understanding of the structural attributes of thiazole derivatives (Karakurt et al., 2016).
Chemical Reactions and Properties
Thiazole derivatives engage in various chemical reactions, exhibiting unique reactivity due to their structural framework. For instance, an unprecedented oxidative migration of a methyl group in a related compound highlights the chemical versatility of thiazole-containing molecules (Acharyya et al., 2003).
Physical Properties Analysis
The physical properties of thiazole derivatives can be explored through single-crystal X-ray diffraction and spectroscopic methods, revealing aspects like photochromism, nonplanarity, and hydrogen bonding that significantly influence their physical behavior (Karakurt et al., 2016).
Chemical Properties Analysis
The chemical properties, including molecular docking and quantum chemical calculations of thiazole compounds, have been characterized to understand their interaction with biological molecules and their potential as inhibitors against certain proteins. These studies provide a basis for evaluating the chemical behavior and reactivity of thiazole derivatives in biological systems (Viji et al., 2020).
Scientific Research Applications
Synthesis and Potential Applications
Corrosion Inhibition : A study focused on the synthesis and corrosion inhibition ability of thiazoles, including derivatives similar to the query compound, on the copper surface. The findings indicate that these compounds could serve as effective corrosion inhibitors, with efficiencies reaching approximately 90% under certain conditions. This suggests their potential utility in protecting metals from corrosion, particularly in acidic environments (Farahati et al., 2019).
Molecular Structure and Computational Studies : Another research explored the molecular structure of a compound closely related to the query chemical, focusing on its computational and spectroscopic properties. The study highlighted the compound's photochromic nature and its potential for developing new antitumor agents based on its interaction with cyclin-dependent kinase 2 (CDK2), a protein associated with cell cycle regulation (Karakurt et al., 2016).
Antifungal Effect : Research into derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, which share structural similarities with the query compound, revealed their antifungal properties. These compounds showed significant effects against fungi like Aspergillus terreus and Aspergillus niger, suggesting their potential as antifungal agents (Jafar et al., 2017).
Antimicrobial Activities : Derivatives of 5-amino-2-hydroxybenzoic acid, structurally related to the query compound, demonstrated significant antibacterial and antifungal activity. This indicates the broad spectrum of biological activities these compounds might possess, including potential applications in addressing microbial infections (Hussain et al., 2008).
properties
IUPAC Name |
4-[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-3-8-15(12(2)9-11)18-17-19-16(10-21-17)13-4-6-14(20)7-5-13/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAICGFXUVBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)
![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)

![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)

![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)

![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)